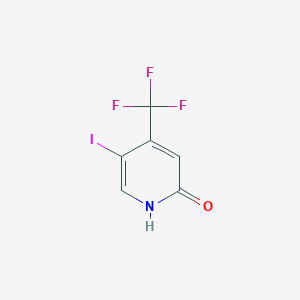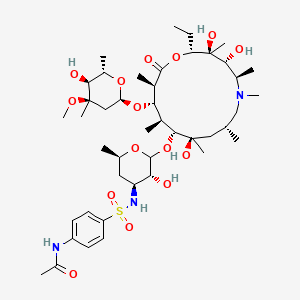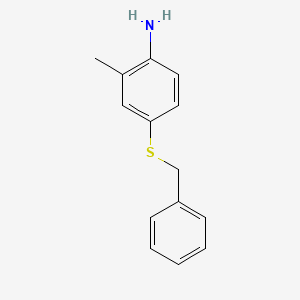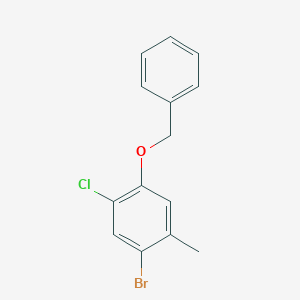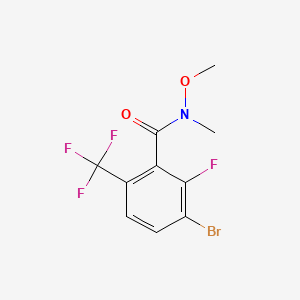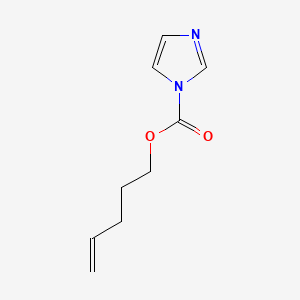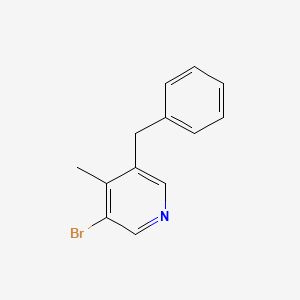
3-Benzyl-5-bromo-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-bromo-4-methylpyridine is an organic compound with the molecular formula C13H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring. The unique substitution pattern on the pyridine ring imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-bromo-4-methylpyridine can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-4-methylpyridine is coupled with benzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-bromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-benzyl-5-substituted-4-methylpyridine derivatives.
Oxidation: Formation of 3-benzyl-5-bromo-4-carboxypyridine or 3-benzyl-5-bromo-4-formylpyridine.
Reduction: Formation of 3-benzyl-4-methylpiperidine or debrominated derivatives.
Applications De Recherche Scientifique
3-Benzyl-5-bromo-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-bromo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the benzyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-4-methylpyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Bromo-4-methylpyridine:
3-Benzyl-5-chloro-4-methylpyridine:
Uniqueness
3-Benzyl-5-bromo-4-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl group enhances its lipophilicity and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C13H12BrN |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
3-benzyl-5-bromo-4-methylpyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-12(8-15-9-13(10)14)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Clé InChI |
NXKCLQHYIOBPFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



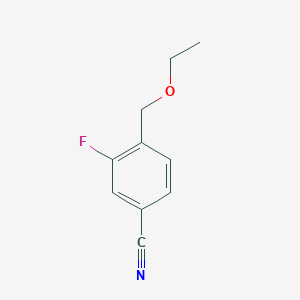
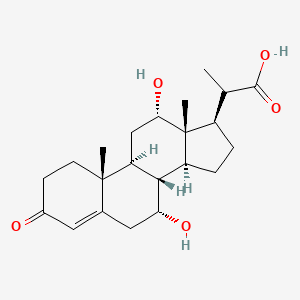
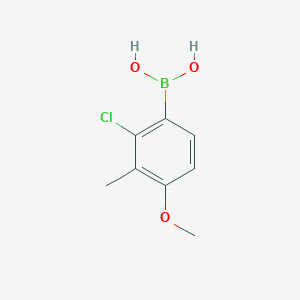
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
